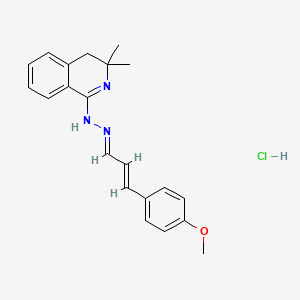![molecular formula C17H17ClN2O2S B5759111 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.
Mecanismo De Acción
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is a potent inhibitor of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by binding to its ATP-binding pocket, thus preventing the phosphorylation of downstream targets. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
The inhibition of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and suppresses tumor growth. In diabetes, it improves insulin sensitivity and glucose uptake in cells. The compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is its potency as an N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitor. The compound has been shown to be effective in inhibiting N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide activity at low concentrations. However, one of the limitations of the compound is its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One of the major areas of research is the development of more potent and selective N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of the compound's solubility are also areas of future research.
Métodos De Síntesis
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the reaction of 4-chloroaniline, carbon disulfide, and isopropyl 3-aminobenzoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The purity of the compound can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is overexpressed in many types of cancer, and its inhibition can lead to the induction of apoptosis and the suppression of tumor growth. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to have potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-5-3-4-12(10-15)16(21)20-17(23)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDVMWWDPLVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)

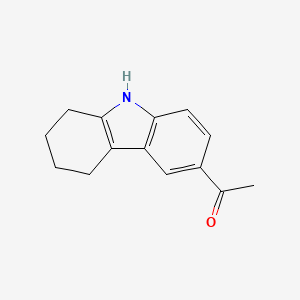
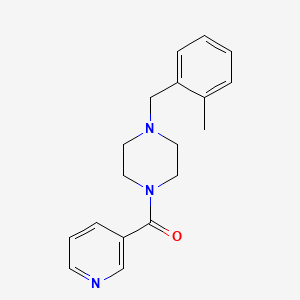
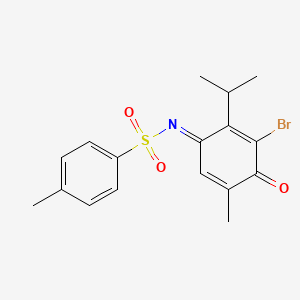
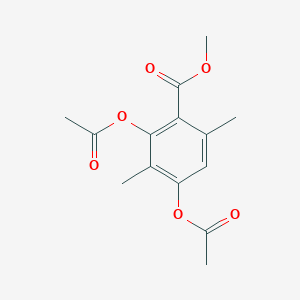
![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
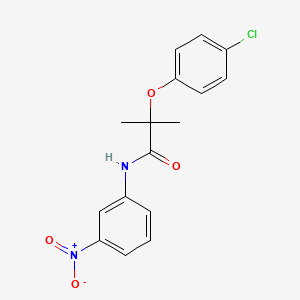
![2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)
